2,3,4,5,6-pentafluoro-N-phenylaniline
Overview
Description
2,3,4,5,6-Pentafluoro-N-phenylaniline is a chemical compound with the molecular formula C12H6F5N . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular weight of 2,3,4,5,6-Pentafluoro-N-phenylaniline is 259.175 Da . The exact structure can be found in various chemical databases .Scientific Research Applications
Metal-Drug Complexes and Antiparasitic Activity
2,3,4,5,6-Pentafluoroaniline forms metal-drug complexes, such as cis-Pt-(2,3,4,5,6-pentafluoroaniline)₂Br₂ . Researchers have tested this complex against the promastigote forms of Leishmania donovani . Leishmaniasis is a parasitic disease, and compounds like this may offer potential antiparasitic activity.
Catalyst for Esterification and Thioesterification
2,3,4,5,6-Pentafluoroaniline plays a crucial role in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification reactions . These reactions are essential in organic synthesis and drug development.
Titanium Complexes with Bidentate Ligands
Researchers have used 2,3,4,5,6-pentafluoroaniline in the synthesis of various titanium complexes . These complexes feature two anionic bidentate ligands, specifically N,O-bidentate salicylaldiminato ligands . Such complexes find applications in coordination chemistry and catalysis.
Suzuki Reactions and Cross-Coupling
2,3,4,5,6-Pentafluoroaniline is a valuable building block in Suzuki reactions . These palladium-catalyzed reactions allow the synthesis of cross-coupled aromatic compounds. For instance, it contributes to the preparation of bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives . These compounds have diverse applications in materials science and organic electronics.
Derivatization for Analytical Techniques
- Capillary GC : Researchers prepare pentafluorobenzyl esters of organic acids using this compound. These derivatives enhance the detectability and separation efficiency of organic acids in capillary GC .
properties
IUPAC Name |
2,3,4,5,6-pentafluoro-N-phenylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5N/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBAEJDBHSDOJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401027 | |
Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-pentafluoro-N-phenylaniline | |
CAS RN |
3947-56-6 | |
Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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